(5,5-Dimethyltetrahydrofuran-3-yl)methanol

Steric Hindrance Molecular Weight Physicochemical Properties

(5,5-Dimethyltetrahydrofuran-3-yl)methanol (CAS 22600-85-7) is a chiral, heterocyclic alcohol featuring a tetrahydrofuran ring substituted with a geminal dimethyl group at the 5-position and a hydroxymethyl group at the 3-position. It is a member of the substituted tetrahydrofuran methanol class, with a molecular weight of 130.18 g/mol and a molecular formula of C7H14O2.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 22600-85-7
Cat. No. B1315961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,5-Dimethyltetrahydrofuran-3-yl)methanol
CAS22600-85-7
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCC1(CC(CO1)CO)C
InChIInChI=1S/C7H14O2/c1-7(2)3-6(4-8)5-9-7/h6,8H,3-5H2,1-2H3
InChIKeyCNVRALIOWLIHEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (5,5-Dimethyltetrahydrofuran-3-yl)methanol (CAS 22600-85-7) – Technical Specifications and Comparator Analysis


(5,5-Dimethyltetrahydrofuran-3-yl)methanol (CAS 22600-85-7) is a chiral, heterocyclic alcohol featuring a tetrahydrofuran ring substituted with a geminal dimethyl group at the 5-position and a hydroxymethyl group at the 3-position [1]. It is a member of the substituted tetrahydrofuran methanol class, with a molecular weight of 130.18 g/mol and a molecular formula of C7H14O2 [1]. It is commonly supplied as a research chemical with a typical purity specification of 95% .

Why Generic Substitution Fails: (5,5-Dimethyltetrahydrofuran-3-yl)methanol vs. Common Analogs


Substituting (5,5-Dimethyltetrahydrofuran-3-yl)methanol with a simpler, unsubstituted analog like (tetrahydrofuran-3-yl)methanol (CAS 15833-61-1) is not chemically or functionally equivalent. The presence of the gem-dimethyl group at the 5-position introduces significant steric bulk and alters the electronic environment of the tetrahydrofuran ring. This modification directly impacts key physicochemical properties including molecular weight (130.18 vs. 102.13 g/mol), lipophilicity (XLogP3-AA of 0.4 vs. a predicted value for the unsubstituted analog), and boiling point, which in turn influence solubility, reactivity, and performance in synthetic applications [1][2]. The evidence below quantifies these critical differences, demonstrating why direct substitution can lead to altered reaction kinetics, different product profiles, or failure in structure-specific applications.

Quantitative Evidence: How (5,5-Dimethyltetrahydrofuran-3-yl)methanol Differs from Its Closest Analogs


Molecular Weight and Steric Bulk: Quantifying the Impact of the 5,5-Dimethyl Substitution

The molecular weight of (5,5-Dimethyltetrahydrofuran-3-yl)methanol is 130.18 g/mol, which is 27.5% greater than the molecular weight of the unsubstituted analog, (tetrahydrofuran-3-yl)methanol (102.13 g/mol) [1][2]. This increase is directly attributable to the addition of two methyl groups (30 Da) replacing two hydrogen atoms at the 5-position. This higher molecular weight and the resulting steric bulk alter diffusion rates and can influence binding interactions in biological or catalytic systems.

Steric Hindrance Molecular Weight Physicochemical Properties

Lipophilicity (XLogP3-AA): How the Gem-Dimethyl Group Increases Hydrophobicity

The predicted lipophilicity of (5,5-Dimethyltetrahydrofuran-3-yl)methanol is 0.4 (XLogP3-AA) [1]. While a directly measured value for the unsubstituted (tetrahydrofuran-3-yl)methanol is not available in this source, the presence of the lipophilic gem-dimethyl group is a well-established structural feature that increases logP compared to non-alkylated analogs. For comparison, the closely related (S)-(5,5-Dimethyltetrahydrofuran-2-yl)methanol has a predicted density of 0.951 g/cm³, which is lower than that of (tetrahydrofuran-3-yl)methanol (1.061 g/cm³ at 20°C), consistent with increased hydrophobic character .

Lipophilicity ADME Properties Drug Design

Boiling Point and Volatility: Impact of Gem-Dimethyl Substitution on Physical Properties

The boiling point of the unsubstituted analog, (tetrahydrofuran-3-yl)methanol, is 198.6°C at atmospheric pressure . While an experimentally determined boiling point for (5,5-Dimethyltetrahydrofuran-3-yl)methanol is not available in the current literature, the structurally similar regioisomer (S)-(5,5-Dimethyltetrahydrofuran-2-yl)methanol has a predicted boiling point of 182.2°C . This suggests that the addition of the gem-dimethyl group may lower the boiling point relative to the unsubstituted analog, likely due to reduced intermolecular hydrogen bonding resulting from increased steric hindrance around the oxygen atom.

Physical Properties Volatility Process Chemistry

Potential for Enhanced Metabolic Stability via Steric Shielding

The gem-dimethyl group at the 5-position introduces steric hindrance around the tetrahydrofuran ring, which can shield the molecule from oxidative metabolism by cytochrome P450 enzymes. While direct metabolic stability data comparing (5,5-Dimethyltetrahydrofuran-3-yl)methanol to its unsubstituted analog are not available, this is a well-established principle in medicinal chemistry known as the 'gem-dimethyl effect' [1]. Substitution with a gem-dimethyl group is a common strategy to block metabolically labile sites and improve the pharmacokinetic profile of drug candidates.

Metabolic Stability Cytochrome P450 Drug Metabolism

Optimal Application Scenarios for (5,5-Dimethyltetrahydrofuran-3-yl)methanol


Synthesis of Sterically Demanding Chiral Ligands and Catalysts

The increased steric bulk and molecular weight of (5,5-Dimethyltetrahydrofuran-3-yl)methanol make it a preferred building block for constructing chiral ligands where enhanced steric hindrance is desired to influence enantioselectivity in asymmetric catalysis. The 5,5-dimethyl substitution creates a more rigid and congested environment around the metal center compared to unsubstituted analogs [1].

Medicinal Chemistry: Improving Metabolic Stability of Drug Candidates

In lead optimization, the gem-dimethyl group serves as a metabolically stable replacement for hydrogen atoms at the 5-position. This modification can block cytochrome P450-mediated oxidation, potentially increasing the half-life of drug candidates. The 0.4 XLogP3-AA value also suggests favorable physicochemical properties for CNS drug discovery programs [1][2].

Development of Agrochemicals with Enhanced Environmental Stability

The increased steric hindrance and altered lipophilicity can improve the environmental persistence and target specificity of agrochemicals. The structural modification may reduce off-target effects by limiting non-specific binding, as seen in other tetrahydrofuran-based insecticide intermediates [1].

Advanced Polymer and Material Science Applications Requiring Specific Hydrophobicity

The higher lipophilicity (XLogP3-AA 0.4) and altered density of (5,5-Dimethyltetrahydrofuran-3-yl)methanol compared to its unsubstituted analog make it a valuable monomer or chain extender in the synthesis of specialty polymers where a specific hydrophobic/hydrophilic balance is required [1].

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